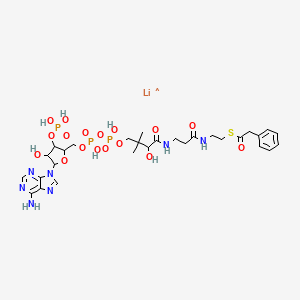
phenyl acetyl Coa
Overview
Description
Phenyl acetyl coenzyme A is a form of acetyl coenzyme A formed from the condensation of the thiol group from coenzyme A with the carboxyl group of phenylacetic acid . It plays a crucial role in various biochemical pathways, particularly in the metabolism of aromatic compounds.
Preparation Methods
Phenyl acetyl coenzyme A is often produced via the reduction of adenosine triphosphate to adenosine monophosphate and the conversion of phenylacetic acid and coenzyme A to diphosphate and phenyl acetyl coenzyme A. This reaction is catalyzed by phenylacetate-coenzyme A ligase . The reaction can be represented as: [ \text{ATP} + \text{phenylacetic acid} + \text{coenzyme A} \rightarrow \text{AMP} + \text{diphosphate} + \text{phenyl acetyl coenzyme A} ]
Chemical Reactions Analysis
Phenyl acetyl coenzyme A undergoes various chemical reactions, including:
Scientific Research Applications
Phenyl acetyl coenzyme A has broad scientific research applications:
Mechanism of Action
Phenyl acetyl coenzyme A exerts its effects by inhibiting choline acetyltransferase, acting as a neurotoxin. It competes with acetyl coenzyme A, thereby interfering with the normal function of choline acetyltransferase . This inhibition can affect neurotransmitter synthesis and other metabolic processes.
Comparison with Similar Compounds
Phenyl acetyl coenzyme A is similar to other acyl coenzyme A derivatives, such as:
Acetyl coenzyme A: A central metabolite in many biochemical pathways, including the citric acid cycle.
Malonyl coenzyme A: Involved in fatty acid biosynthesis.
Succinyl coenzyme A: Plays a role in the citric acid cycle and heme synthesis.
Phenyl acetyl coenzyme A is unique due to its involvement in the catabolism of aromatic compounds and its specific inhibitory action on choline acetyltransferase .
Properties
InChI |
InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFFEIEACTQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423551 | |
| Record name | phenyl acetyl Coa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-26-2 | |
| Record name | phenyl acetyl Coa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)




![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)




![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
